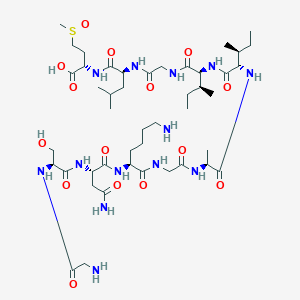

(Met(O)35)-Amyloid b-Protein (25-35)

Description

Biological Context of Amyloid-β Peptides in Neurodegenerative Disorders

Amyloid-β (Aβ) peptides are central to the pathogenesis of Alzheimer’s disease, characterized by extracellular amyloid plaques and neurofibrillary tangles. These peptides, derived from the amyloid precursor protein (APP) through proteolytic cleavage by β- and γ-secretases, exist in multiple isoforms, with Aβ(1–40) and Aβ(1–42) being the most prevalent. Aβ(1–42) is particularly aggregation-prone and neurotoxic, forming soluble oligomers and fibrils that disrupt synaptic function and induce oxidative stress. The aggregation process involves a conformational shift from random coils to β-sheet-rich structures, which promote neuronal membrane destabilization and inflammatory responses.

The "amyloid cascade hypothesis" posits that Aβ accumulation initiates a pathological cascade leading to tau hyperphosphorylation, neuroinflammation, and neuronal loss. Despite challenges to this hypothesis due to mixed clinical trial outcomes, recent evidence reaffirms Aβ’s central role, particularly through toxic oligomeric species.

Significance of the Aβ(25–35) Fragment in Alzheimer’s Disease Research

The Aβ(25–35) fragment, spanning residues 25–35 of full-length Aβ, is a synthetically derived peptide that retains the neurotoxic and aggregation properties of its parent peptides. Although not naturally produced by APP cleavage, Aβ(25–35) is found in senile plaques as a proteolytic remnant. Its shorter sequence (Gly-Ser-Asn-Lys-Gly-Ala-Ile-Ile-Gly-Leu-Met) simplifies structural studies while preserving key hydrophobic and metal-binding domains critical for aggregation.

Aβ(25–35) rapidly forms β-sheet-rich fibrils in vitro, mimicking the aggregation kinetics of Aβ(1–42). This fragment induces oxidative stress, astrocyte proliferation, and neuronal apoptosis, making it a valuable model for studying Aβ toxicity. For instance, Aβ(25–35) upregulates astrocyte proliferation at low concentrations (0.3–1.0 μg/mL) but inhibits it at higher doses, reflecting its concentration-dependent dual role in neuroinflammation.

Table 1: Key Properties of Aβ(25–35) Compared to Full-Length Aβ

Role of Methionine-35 Oxidation in Aβ Peptide Behavior and Toxicity

Methionine-35 (Met-35) in Aβ(25–35) is a redox-sensitive residue critical for peptide aggregation and toxicity. Oxidation of Met-35 to methionine sulfoxide (Met(O)³⁵) alters the peptide’s physicochemical properties, reducing its hydrophobicity and propensity to form β-sheet aggregates. This modification occurs via two pathways:

- Two-electron oxidation : Mediated by peroxymonocarbonate (HCO₄⁻), converting Met-35 to methionine sulfoxide (MetSO), which inhibits fibril formation.

- One-electron oxidation : Generates a sulfur radical cation (MetS- +), a transient species implicated in free radical generation.

In vitro studies demonstrate that Met(O)³⁵-Aβ(25–35) exhibits reduced neurotoxicity compared to its non-oxidized counterpart. For example, oxidized Aβ(25–35) fails to induce cortical neuronal death or astrocyte hyperproliferation, whereas the non-oxidized peptide triggers both. This attenuation is attributed to disrupted hydrophobic interactions and destabilization of oligomeric intermediates.

Table 2: Effects of Methionine-35 Oxidation on Aβ(25–35)

The oxidation state of Met-35 thus serves as a regulatory switch modulating Aβ(25–35)’s pathological activity. This has therapeutic implications, as enhancing Met-35 oxidation could mitigate Aβ toxicity. However, the physiological relevance of such modifications in vivo remains under investigation, particularly in the context of aging and oxidative stress.

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[2-[[(2S,3S)-2-[[(2S,3S)-2-[[(2S)-2-[[2-[[(2S)-6-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoyl]amino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfinylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H81N13O15S/c1-9-24(5)36(43(69)50-21-35(63)52-29(17-23(3)4)40(66)55-28(45(71)72)14-16-74(8)73)58-44(70)37(25(6)10-2)57-38(64)26(7)51-34(62)20-49-39(65)27(13-11-12-15-46)54-41(67)30(18-32(48)60)56-42(68)31(22-59)53-33(61)19-47/h23-31,36-37,59H,9-22,46-47H2,1-8H3,(H2,48,60)(H,49,65)(H,50,69)(H,51,62)(H,52,63)(H,53,61)(H,54,67)(H,55,66)(H,56,68)(H,57,64)(H,58,70)(H,71,72)/t24-,25-,26-,27-,28-,29-,30-,31-,36-,37-,74?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WETQYZCBVZUQHK-YMORLFJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCS(=O)C)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCS(=O)C)C(=O)O)NC(=O)[C@H](C)NC(=O)CNC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CO)NC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H81N13O15S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1076.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Structural Properties and Mechanisms of Action

The structure of (Met(O)35)-Amyloid β-Protein (25-35) is crucial for understanding its biological functions. Research indicates that the peptide can form various oligomeric structures that contribute to its toxicity.

- Aggregation and Toxicity : The aggregation state of amyloid peptides is directly linked to their neurotoxic effects. Studies have shown that the aggregation of Aβ(25-35) leads to significant neuronal cell loss, attributed to the formation of β-sheet structures that induce oxidative stress in neuronal cultures .

- Membrane Interaction : The peptide interacts with lipid membranes, leading to pore formation that disrupts cellular integrity. This interaction is mediated by its positive charge, which enhances binding to anionic membranes .

Biological Effects

The biological implications of (Met(O)35)-Amyloid β-Protein (25-35) are profound, particularly concerning oxidative stress and neurotoxicity.

- Oxidative Stress : The oxidation state of methionine at position 35 plays a pivotal role in modulating the peptide's toxicity. Oxidized forms of Met35 have been shown to exhibit reduced toxicity compared to their reduced counterparts, suggesting a complex relationship between oxidation and neurodegeneration .

- Neuroinflammation : Administration of Aβ(25-35) in vivo has been linked to increased levels of inflammatory markers and oxidative stress in the brain, leading to neuronal apoptosis . This highlights the peptide's role as a mediator of neuroinflammatory responses.

Therapeutic Implications

Given its involvement in neurodegenerative processes, (Met(O)35)-Amyloid β-Protein (25-35) presents potential avenues for therapeutic intervention.

- Antioxidant Strategies : Targeting the oxidation state of Met35 could provide a therapeutic strategy to mitigate Aβ-induced toxicity. Antioxidants have been shown to reduce oxidative stress levels in models treated with Aβ(25-35), suggesting that modulation of oxidative pathways may be beneficial .

- Peptide Modifications : Research into modifying the peptide structure, such as mutating methionine to less reactive residues, may reduce its aggregation propensity and associated toxicity .

Case Studies and Experimental Findings

Several studies have documented the effects and applications of (Met(O)35)-Amyloid β-Protein (25-35):

Comparison with Similar Compounds

Comparison with Similar Amyloid-β Fragments and Variants

Structural and Functional Differences

The table below summarizes key structural and functional differences between (Met(O)35)-Aβ(25-35) and related peptides:

Mechanistic Insights from Experimental Models

Aggregation and Toxicity

- (Met(O)35)-Aβ(25-35) : Oxidation at Met35 destabilizes fibril formation but promotes oligomeric species linked to oxidative stress and caspase-3 activation . In SH-SY5Y cells, this peptide reduces levels of neuroprotective proteins (Pin1, Sirtuin1) while elevating pro-apoptotic markers .

- Aβ(25-35) : Induces amyloid deposition in rat hippocampi, leading to spatial memory deficits and elevated AChE activity. Gastrodia elata Blume treatment partially reverses these effects .

- Aβ(22-35) : Exhibits cytotoxicity in serum-free neuronal cultures but lacks Congo red staining in prefrontal cortex models, suggesting region-specific aggregation .

Pharmacological Responses

Key Research Findings

Met(O)35 and Redox Stress: Met(O)35 enhances hydrogen peroxide production in vitro, exacerbating neuronal damage .

Therapeutic Interventions: Gastrodia elata Blume reduces Aβ25-35-induced AChE hyperactivity and amyloid deposits in rat hippocampi, suggesting natural compounds may mitigate toxicity .

Comparative Aggregation Kinetics :

Preparation Methods

Peptide Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS): The amyloid β (25-35) peptide, including its oxidized methionine variant, is typically synthesized using automated solid-phase peptide synthesizers employing 9-fluorenylmethoxycarbonyl (Fmoc) chemistry. This method allows precise incorporation of amino acids and post-synthetic modifications such as oxidation of methionine to methionine sulfoxide (Met(O)).

Purification: Following synthesis, peptides are purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (≥97%). Purity is confirmed by mass spectrometry and amino acid analysis to ensure correct molecular mass and composition.

Pre-Treatment to Disaggregate Peptides

Hexafluoroisopropanol (HFIP) Treatment: To dissolve pre-existing aggregates and stabilize the peptide in a monomeric or disordered form, lyophilized peptides are treated with HFIP. The peptide is dissolved in HFIP at a concentration typically around 500 μM, incubated to disassemble aggregates, and then aliquoted. HFIP is evaporated under vacuum, leaving a dry peptide film stored at -20°C or -80°C until use.

Alternative Solvents: Trifluoroacetic acid (TFA) and trifluoroethanol (TFE) are also used for pretreatment in some protocols to influence peptide secondary structure, with TFA aiding dissolution and TFE promoting helical conformations.

Preparation of Peptide Solutions for Experiments

Dissolution of HFIP Films: Immediately before use, the dry peptide films are dissolved in a strong base solution such as 60 mM or 10 mM sodium hydroxide (NaOH) to a concentration of 10–20 μM or higher depending on the experimental design. This step ensures complete solubilization and prevents premature aggregation.

Dilution and Sonication: The NaOH solution containing the peptide is diluted with deionized water (resistivity 18.2 MΩ·cm) and sonicated for about 1 minute to further disperse peptide molecules and minimize aggregation. Subsequently, the solution is buffered to physiological pH (7.2–7.4) using sodium phosphate buffer (20 mM) or other neutral buffers.

Storage: Prepared peptide solutions are generally used fresh or stored briefly at low temperatures (4°C or on ice) to limit aggregation before experimentation.

Specific Oxidation of Methionine 35

Oxidation Process: To prepare the (Met(O)35)-Amyloid β (25-35), the methionine residue at position 35 is selectively oxidized to methionine sulfoxide. This can be achieved chemically by controlled exposure to oxidizing agents such as hydrogen peroxide (H2O2). The oxidation is monitored by mass spectrometry to confirm the addition of one oxygen atom corresponding to sulfoxide formation.

Copper-Catalyzed Oxidation: In some studies, copper ions (Cu(II)) are added to the peptide solution in the presence of H2O2 to catalyze oxidation. This process, however, may lead to additional nonspecific modifications beyond Met35 oxidation and is carefully controlled to isolate the effect of Met oxidation.

Summary Table of Preparation Steps

Q & A

Q. Why is (Met(O)35)-Amyloid β-Protein (25-35) a preferred model for studying Alzheimer's disease mechanisms?

The 25-35 fragment retains the neurotoxic and aggregation properties of full-length amyloid-β (e.g., Aβ1-42) but offers greater experimental practicality due to its shorter sequence and solubility in aqueous buffers. Its methionine sulfoxide modification at position 35 (Met(O)35) mimics oxidative stress conditions observed in Alzheimer's pathology, enhancing relevance to disease models .

Q. What are the critical steps for handling and storing (Met(O)35)-Amyloid β-Protein (25-35) to prevent degradation?

- Storage : Lyophilized powder should be stored at -20°C in airtight, light-protected containers. Reconstituted peptides in water or DMSO (3–97 mg/mL) require sonication to ensure homogeneity and should be aliquoted to avoid freeze-thaw cycles .

- Purity validation : Use reverse-phase HPLC (>95% purity) and mass spectrometry (e.g., MALDI-TOF) to confirm structural integrity before experiments .

Q. Which analytical methods are recommended for quantifying (Met(O)35)-Amyloid β-Protein (25-35) in biological samples?

Immunoaffinity purification coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides high specificity and sensitivity for quantifying low-abundance peptides in cerebrospinal fluid or plasma. For cellular studies, ELISA with antibodies targeting residues 25-35 (e.g., cross-reactive rabbit polyclonal IgG) is widely used .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxic concentrations of (Met(O)35)-Amyloid β-Protein (25-35) oligomers?

Variability often arises from differences in aggregation protocols. Standardize conditions by:

- Pre-treating peptides with hexafluoroisopropanol (HFIP) to eliminate pre-existing aggregates.

- Using biophysical assays (e.g., thioflavin T fluorescence, circular dichroism, TEM) to monitor oligomer formation kinetics .

- Reporting detailed buffer composition (pH, ionic strength) and temperature, as these critically influence aggregation .

Q. What experimental designs mitigate confounding effects of peptide batch variability in neurotoxicity assays?

- Internal controls : Include the reverse-sequence peptide (Aβ35-25) as a non-toxic control in all assays .

- Batch validation : Characterize each peptide batch using SDS-PAGE and dynamic light scattering (DLS) to confirm monomeric/oligomeric ratios .

- Blinded analysis : Use independent researchers for data collection and analysis to reduce bias .

Q. How can computational modeling enhance the design of (Met(O)35)-Amyloid β-Protein (25-35) aggregation inhibitors?

Molecular dynamics simulations can predict binding affinities between the peptide and potential inhibitors (e.g., small molecules, nanoparticles). Prioritize compounds that stabilize non-toxic conformations (e.g., α-helix) or disrupt β-sheet interactions. Validate predictions with surface plasmon resonance (SPR) and cell viability assays .

Q. What strategies address discrepancies between in vitro and in vivo toxicity data for this peptide?

- Model refinement : Use 3D neuronal cultures or organoids to bridge the gap between monolayer cell studies and animal models.

- Multi-omics integration : Combine transcriptomics and proteomics to identify off-target effects in vivo that may not manifest in vitro .

- Dose calibration : Adjust concentrations to match physiological levels observed in Alzheimer’s patients (e.g., ~nM range in CSF) .

Methodological Best Practices

Q. How should researchers document experimental protocols for reproducibility?

Follow the Beilstein Journal of Organic Chemistry guidelines:

- Detailed methods : Include peptide preparation steps (e.g., HFIP treatment, sonication parameters) in the main text or supplementary materials.

- Data transparency : Provide raw datasets (e.g., HPLC chromatograms, MS spectra) in publicly accessible repositories .

Q. What statistical approaches are appropriate for analyzing dose-dependent neurotoxicity?

- Non-linear regression : Fit data to a sigmoidal curve (e.g., Hill equation) to determine EC₅₀ values.

- ANOVA with post-hoc tests : Compare toxicity across multiple peptide batches or treatment groups.

- Power analysis : Predefine sample sizes to ensure sufficient statistical power, minimizing false negatives .

Q. How can peptide-membrane interaction studies be optimized for biophysical relevance?

Use model lipid membranes (e.g., giant unilamellar vesicles) containing cholesterol and sphingomyelin to mimic neuronal membranes. Monitor structural changes via atomic force microscopy (AFM) or fluorescence anisotropy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.